6-(4-Hydroxyphenyl)-1-naphthol
Description
6-(4-Hydroxyphenyl)-1-naphthol is a naphthalene derivative featuring a hydroxyl group at position 1 of the naphthalene ring and a 4-hydroxyphenyl substituent at position 4. The hydroxyphenyl group increases hydrogen-bonding capacity, influencing solubility and thermal stability compared to simpler naphthols like 1-naphthol .
Properties
Molecular Formula |
C16H12O2 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
6-(4-hydroxyphenyl)naphthalen-1-ol |
InChI |
InChI=1S/C16H12O2/c17-14-7-4-11(5-8-14)12-6-9-15-13(10-12)2-1-3-16(15)18/h1-10,17-18H |
InChI Key |
MBESMLNJQCOTRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=CC=C(C=C3)O)C(=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxy-phenyl)-naphthalen-1-ol typically involves the coupling of a naphthalene derivative with a hydroxyphenyl derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid reagents . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of 6-(4-Hydroxy-phenyl)-naphthalen-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(4-Hydroxy-phenyl)-naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives with different substitution patterns.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to various substituted products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
6-(4-Hydroxy-phenyl)-naphthalen-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(4-Hydroxy-phenyl)-naphthalen-1-ol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. It may interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below highlights key structural analogs and their properties:
Key Observations :
- Electronic Effects: The electron-donating 4-hydroxyphenyl group in 6-(4-Hydroxyphenyl)-1-naphthol increases electron density at the naphthalene ring, enhancing its participation in electrophilic substitution reactions compared to nitro-substituted analogs like 4-nitro-1-naphthol, where –NO₂ withdraws electrons .
- Solubility: Sulfonic acid derivatives (e.g., compounds) exhibit superior water solubility due to the ionizable sulfonic group, whereas 6-(4-Hydroxyphenyl)-1-naphthol is more soluble in polar organic solvents like ethanol .
- Thermal Stability : The hydroxyphenyl group contributes to higher melting points and thermal stability compared to alkyl-substituted analogs (e.g., 4-methylnaphthalene derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
